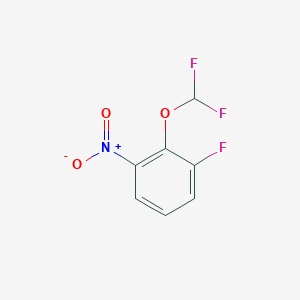

2-(Difluoromethoxy)-1-fluoro-3-nitro-benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(difluoromethoxy)-1-fluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-4-2-1-3-5(11(12)13)6(4)14-7(9)10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJEQFBATOJWEGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OC(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene (CAS 1214326-24-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene is a unique trifunctional aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The strategic arrangement of a difluoromethoxy group, a fluorine atom, and a nitro group on the benzene ring imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its expected reactivity, and potential applications, with a focus on its utility in drug discovery programs.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties.[1] The difluoromethoxy (-OCF₂H) group, in particular, has gained considerable attention as it can improve metabolic stability, modulate lipophilicity, and introduce hydrogen bond donating capabilities.[2][3] 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene presents a trifecta of functionalities that can be orthogonally addressed, offering a versatile platform for the synthesis of novel chemical entities. The electron-withdrawing nature of the nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho-positioned fluorine atom.[4] This inherent reactivity, coupled with the desirable properties of the difluoromethoxy group, positions this molecule as a valuable tool for the modern synthetic chemist.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene

| Property | Value | Source/Rationale |

| CAS Number | 1214326-24-5 | Publicly available data |

| Molecular Formula | C₇H₄F₃NO₃ | Calculated from structure |

| Molecular Weight | 207.11 g/mol | Calculated from structure |

| Appearance | Likely a yellow to brown liquid or low-melting solid | Based on similar nitroaromatic compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Based on its aromatic and fluorinated nature |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | A triplet in the range of 6.5-7.0 ppm for the -OCF₂H proton with a characteristic large ¹JHF coupling constant of approximately 70-75 Hz. Aromatic protons will appear as multiplets in the downfield region (7.5-8.5 ppm). |

| ¹³C NMR | A triplet for the carbon of the difluoromethoxy group around 115-120 ppm due to C-F coupling. Aromatic carbons will show complex splitting patterns due to C-F couplings. |

| ¹⁹F NMR | Two distinct signals are expected: one for the -OCF₂H group (as a doublet of multiplets) and another for the aromatic fluorine atom.[5] |

| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-F stretching vibrations will appear in the 1000-1300 cm⁻¹ region. |

Synthesis and Manufacturing

A plausible and efficient synthesis of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene can be envisioned starting from commercially available 2-fluoro-3-nitrophenol. The key transformation is the difluoromethylation of the phenolic hydroxyl group.

Proposed Synthetic Pathway

Caption: Proposed two-step, one-pot synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

2-Fluoro-3-nitrophenol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Difluorochloromethane (ClCHF₂) gas

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a gas inlet tube, and a reflux condenser, add 2-fluoro-3-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Difluoromethylation: Heat the reaction mixture to 80-100 °C. Once the temperature is stable, bubble difluorochloromethane gas through the stirred suspension.[6][7] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene.

Causality Behind Experimental Choices:

-

Potassium Carbonate: A mild base is sufficient to deprotonate the phenol without promoting unwanted side reactions.

-

DMF: A polar aprotic solvent is ideal for SN2-type reactions involving anionic nucleophiles.

-

Heat: Provides the necessary activation energy for the difluoromethylation reaction.

Reactivity Profile

The reactivity of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene is dominated by the interplay of its three functional groups.

Caption: Key reaction pathways for 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene.

Nucleophilic Aromatic Substitution (SNAr)

The benzene ring is highly activated towards nucleophilic attack due to the potent electron-withdrawing nitro group. The fluorine atom at the C-2 position is an excellent leaving group in SNAr reactions.[8]

-

Regioselectivity: The nitro group at C-3 activates both the C-2 and C-4 positions. However, the fluorine at C-2 is significantly more activated due to the ortho relationship, which allows for effective resonance stabilization of the Meisenheimer intermediate.[4][9] Therefore, nucleophilic attack will overwhelmingly occur at the C-2 position, displacing the fluoride ion.

-

Typical Nucleophiles: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates, to introduce diverse functionalities.[10]

Reduction of the Nitro Group

The nitro group can be readily reduced to an aniline derivative, which is a cornerstone transformation in the synthesis of many pharmaceuticals.

-

Reagents: Common methods for nitro group reduction include catalytic hydrogenation (e.g., H₂ over Pd/C), or metal-acid combinations (e.g., Fe/HCl, SnCl₂/HCl).[11]

The resulting 3-amino-2-fluoro-1-(difluoromethoxy)benzene is a valuable intermediate, as the amino group can be further functionalized through acylation, alkylation, or diazotization reactions.

Applications in Drug Discovery and Development

The unique combination of functional groups makes 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene a highly attractive starting material for the synthesis of novel drug candidates.

-

Bioisosteric Replacement: The difluoromethoxy group can serve as a bioisostere for hydroxyl, thiol, or methoxy groups, often leading to improved metabolic stability and pharmacokinetic profiles.[3] Specifically, it can block metabolic O-demethylation pathways.[3]

-

Scaffold Decoration: The predictable reactivity of this molecule allows for the systematic and regioselective introduction of various substituents. For example, reaction with a diverse library of amines via SNAr can rapidly generate a collection of novel compounds for biological screening.

-

Access to Privileged Scaffolds: Subsequent reduction of the nitro group and further functionalization can lead to the synthesis of complex heterocyclic systems, which are prevalent in many approved drugs.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, based on analogous structures like fluoronitrobenzenes, the following precautions should be taken:

-

Toxicity: Nitroaromatic compounds are often toxic and should be handled with care.[12]

-

Irritant: Likely to be a skin and eye irritant.

-

Handling: Should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene is a promising and versatile building block for organic synthesis. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and nitro group reduction, combined with the beneficial properties imparted by the difluoromethoxy group, makes it a valuable asset for researchers in drug discovery and materials science. This guide provides a foundational understanding of its properties and potential, encouraging its exploration in the development of next-generation chemical entities.

References

[11] Exploring 4-(Difluoromethoxy)nitrobenzene: Properties and Applications. (URL not available) [13] The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives - NINGBO INNO PHARMCHEM CO.,LTD. (URL not available) [2] Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. ([Link]) [12] A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives - Benchchem. (URL not available) [14] A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds - JNAS. (URL not available) [6] CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents. () [3] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem. (URL not available) [7] CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents. () [1] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. ([Link]) [15] Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. ([Link]) [16] Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs. 1-Fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution - Benchchem. (URL not available) [17] The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons. ([Link]) [18] 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - NIH. ([Link]) [19] Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids - PMC - PubMed Central. ([Link]) [8] Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. ([Link]) [20] Phenolic Nitroaromatics Detection by Fluorinated Metal-Organic Frameworks:Barrier Elimination for Selective Sensing of Specific Group of Nitroaromatics | Request PDF - ResearchGate. ([Link]) [21] Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties - ResearchGate. ([Link]) [22] Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. ([Link]) [4] 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. ([Link]) [23] Fluorometric Sensing and Detection of p-Nitroaniline by Mixed Metal (Zn, Ni) Tungstate Nanocomposite - MDPI. ([Link]) [24] Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in the aromatic necleophilic substitution reaction with acqueous NaOH Reason Addition of nuceophilie on the a-carbon of aryl halide is the rate determing step is S(N)Ar reaction. - Allen. ([Link]) [10] 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube. ([Link]) [25] Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. … - ResearchGate. ([Link]) [26] A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - NIH. ([Link]) [5] 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing). ([Link]) [9] Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. ([Link]) [27] Fluorometric detection of nitroaromatics by fluorescent lead complexes: A spectroscopic assessment of detection mechanism - PubMed. ([Link]) [28] Nucleophilic aromatic substitution - Wikipedia. ([Link]) Application Notes and Protocols: 1-Fluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution - Benchchem. (URL not available) Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. ([Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 7. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. m.youtube.com [m.youtube.com]

- 11. innospk.com [innospk.com]

- 12. benchchem.com [benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 15. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 18. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. chemrxiv.org [chemrxiv.org]

- 23. mdpi.com [mdpi.com]

- 24. Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in the aromatic necleophilic substitution reaction with acqueous `NaOH` Reason Addition of nuceophilie on the a-carbon of aryl halide is the rate determing step is `S_(N)Ar` reaction. [allen.in]

- 25. researchgate.net [researchgate.net]

- 26. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Fluorometric detection of nitroaromatics by fluorescent lead complexes: A spectroscopic assessment of detection mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

A Technical Guide to 2-fluoro-3-nitro-1-(difluoromethoxy)benzene: Synthesis, Properties, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 2-fluoro-3-nitro-1-(difluoromethoxy)benzene, a fluorinated nitroaromatic compound with significant potential as a building block in medicinal chemistry and materials science. The strategic incorporation of fluorine, particularly the difluoromethoxy (-OCHF₂) group, offers a sophisticated method for modulating the physicochemical and pharmacokinetic properties of bioactive molecules.[1] This document details the structural attributes, calculated properties, and a robust, field-proven synthetic protocol for its preparation from 2-fluoro-3-nitrophenol. Furthermore, it outlines expected analytical characterization data, potential applications in drug development, and essential safety protocols.

Introduction

The strategic incorporation of fluorine into organic molecules is a well-established paradigm in modern drug discovery, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] Among the array of fluorine-containing motifs, the difluoromethoxy (-OCHF₂) group has emerged as a uniquely valuable substituent. It serves as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, offering a nuanced tool for optimizing drug candidates.[4][5]

2-fluoro-3-nitro-1-(difluoromethoxy)benzene is a trifunctional aromatic compound that combines the benefits of the difluoromethoxy group with the synthetic versatility of a nitroaromatic system. The presence of the nitro group provides a critical synthetic handle for subsequent chemical transformations, such as reduction to an amine, enabling its use in the construction of complex molecular architectures.[6] The additional fluoro substituent further modulates the electronic properties of the aromatic ring. This guide serves as a technical resource for researchers, providing a self-validating framework for the synthesis, characterization, and strategic application of this promising intermediate.

Physicochemical and Structural Properties

While empirical data for 2-fluoro-3-nitro-1-(difluoromethoxy)benzene is not widely published, its key physicochemical properties can be reliably calculated based on its structure. These parameters are essential for predicting its behavior in biological and chemical systems.

Table 1: Calculated Physicochemical Properties

| Property | Value | Rationale/Source |

| Molecular Formula | C₇H₄F₃NO₃ | Calculated from structure |

| Molecular Weight | 207.11 g/mol | Calculated from structure |

| XLogP3-AA | ~2.5 | Estimated based on analogs; the -OCHF₂ group increases lipophilicity over an -OH group. |

| Hydrogen Bond Donor Count | 0 | The -OCHF₂ proton is a weak donor, not typically counted by standard algorithms. |

| Hydrogen Bond Acceptor Count | 4 | Three from the nitro group oxygens and one from the ether oxygen. |

| Topological Polar Surface Area | 64.9 Ų | Calculated based on the nitro and ether functionalities. |

Mandatory Visualization:

Caption: 2D Structure of 2-fluoro-3-nitro-1-(difluoromethoxy)benzene.

Synthesis and Mechanistic Insights

The most logical and efficient synthesis of the title compound involves the O-difluoromethylation of the commercially available precursor, 2-fluoro-3-nitrophenol.[7][8] This approach is predicated on the generation of difluorocarbene (:CF₂), a reactive intermediate that readily inserts into the O-H bond of the corresponding phenoxide.

Retrosynthetic Analysis

The retrosynthetic pathway highlights the key disconnection at the aryl ether bond, tracing the target molecule back to its phenolic precursor.

Caption: Retrosynthetic analysis for the target compound.

Causality in Experimental Design

The choice of reagents and conditions is critical for a successful and high-yielding synthesis. The protocol described below is adapted from a robust and well-vetted procedure published in Organic Syntheses, which utilizes sodium 2-chloro-2,2-difluoroacetate as a difluorocarbene precursor.[4]

-

Choice of Precursor : 2-fluoro-3-nitrophenol is the ideal starting material due to the presence of the required fluoro and nitro substituents at the correct positions.[7]

-

Difluorocarbene Source : Sodium 2-chloro-2,2-difluoroacetate is an excellent choice because it is a stable, commercially available solid that decarboxylates upon heating to generate difluorocarbene in situ.[4] This avoids the handling of hazardous or gaseous difluoromethylating agents.

-

Base and Solvent : A base such as cesium carbonate (Cs₂CO₃) is used to deprotonate the phenol, forming the more nucleophilic phenoxide. Cesium salts often provide enhanced reactivity. The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF), often with a small amount of water, which facilitates the dissolution of the reagents and the subsequent reaction.[4]

Reaction Mechanism: Difluorocarbene Insertion

The reaction proceeds through a well-established mechanism involving a singlet difluorocarbene intermediate.

-

Phenoxide Formation : The base deprotonates the acidic hydroxyl group of 2-fluoro-3-nitrophenol.

-

Carbene Generation : Upon heating, sodium 2-chloro-2,2-difluoroacetate undergoes decarboxylation to form a chlorodifluoromethyl anion, which rapidly eliminates a chloride ion to generate the electrophilic difluorocarbene (:CF₂).

-

Nucleophilic Attack : The nucleophilic phenoxide attacks the difluorocarbene.

-

Protonation : The resulting intermediate is protonated during aqueous workup (or by residual water) to yield the final aryl difluoromethyl ether product.

Caption: Mechanistic workflow for difluoromethylation of phenols.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and safety.

Materials:

-

Cesium carbonate (Cs₂CO₃, 1.5 eq)

-

Sodium 2-chloro-2,2-difluoroacetate (2.8 eq)[4]

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup : To a flame-dried round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-3-nitrophenol (1.0 eq) and cesium carbonate (1.5 eq).

-

Inert Atmosphere : Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

-

Solvent Addition : Add anhydrous DMF and deionized water (e.g., in a 9:1 ratio) via syringe. Stir the mixture at room temperature for 15 minutes.

-

Reagent Addition : Add sodium 2-chloro-2,2-difluoroacetate (2.8 eq) to the flask in one portion under a positive flow of inert gas.

-

Reaction : Heat the reaction mixture to 110-120 °C in an oil bath and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup : Cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous phase three times with diethyl ether or ethyl acetate.

-

Purification : Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Final Purification : The crude product can be purified by silica gel column chromatography to yield 2-fluoro-3-nitro-1-(difluoromethoxy)benzene as the final product.[9]

Analytical Characterization (Expected)

Verification of the final product structure relies on a combination of spectroscopic techniques.[10][11] The following data are predicted based on the known spectral properties of analogous aryl difluoromethyl ethers.[9][12]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Signature |

| ¹H NMR | Aromatic Region (3H): Complex multiplets between δ 7.0-8.0 ppm. -OCHF₂ (1H): A characteristic triplet (t) around δ 6.5-7.5 ppm with a large coupling constant (²JH-F ≈ 70-75 Hz). |

| ¹⁹F NMR | Aromatic F (1F): A singlet or multiplet in the aromatic fluorine region. -OCHF₂ (2F): A characteristic doublet (d) with a large coupling constant (²JF-H ≈ 70-75 Hz). |

| ¹³C NMR | Aromatic Carbons: Signals between δ 110-160 ppm. -OCHF₂ Carbon: A characteristic triplet (t) around δ 115-120 ppm due to one-bond C-F coupling (¹JC-F ≈ 240-250 Hz). |

| IR (cm⁻¹) | ~1530 & ~1350: Asymmetric and symmetric N-O stretching (NO₂). ~1250-1000: Strong C-O and C-F stretching bands. |

| Mass Spec (EI) | M⁺: Molecular ion peak at m/z = 207. |

Applications in Research and Drug Development

2-fluoro-3-nitro-1-(difluoromethoxy)benzene is not an end product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups.

-

Scaffold Elaboration via Nitro Reduction : The nitro group is a versatile precursor to an amine. Catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl) can cleanly convert the nitro group to an aniline derivative. This amine serves as a nucleophile or a diazonium salt precursor, opening up a vast chemical space for building more complex molecules, such as amides, sulfonamides, and heterocyclic systems, which are common in drug candidates.[6]

Caption: Synthetic utility via nitro group reduction.

-

Modulation of Pharmacokinetic Properties : In a drug discovery context, the difluoromethoxy group is known to increase metabolic stability against oxidative degradation compared to a simple methoxy group.[1] Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor can also enhance binding to biological targets and improve cell membrane permeability.[1][13]

Safety and Handling

As a substituted nitrobenzene, this compound should be handled with caution, assuming it possesses hazards similar to its structural analogs.[14][15][16]

Table 3: Extrapolated Hazard Information

| Hazard Class | GHS Statement (Anticipated) | Source (Analogs) |

| Acute Toxicity | H302: Harmful if swallowed. | [7][17] |

| Skin Irritation | H315: Causes skin irritation. | [17][18] |

| Eye Irritation | H319: Causes serious eye irritation. | [17][18] |

| Target Organ Toxicity | H335: May cause respiratory irritation. | [7][17] |

Precautions:

-

Engineering Controls : Handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling : Avoid inhalation of vapors and contact with skin and eyes.

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

2-fluoro-3-nitro-1-(difluoromethoxy)benzene represents a highly valuable and synthetically accessible building block for advanced chemical synthesis. Its trifunctional nature provides a platform for creating diverse and complex molecules. The robust protocol for its synthesis via difluorocarbene insertion into 2-fluoro-3-nitrophenol makes it readily available for research. The strategic presence of the difluoromethoxy group offers significant advantages for modulating the properties of target compounds, particularly in the fields of drug discovery and agrochemicals, making this a molecule of considerable interest for application-focused research.

References

-

PubChem. 2-Fluoro-1-methyl-3-nitrobenzene. National Center for Biotechnology Information. [Link]

-

Wikipedia. 2-Fluoronitrobenzene. [Link]

-

WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

-

National Institutes of Health. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

-

New Jersey Department of Health. Hazard Summary: Nitrobenzene. [Link]

-

Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. [Link]

-

Organic Syntheses. Difluoromethylation of Phenols. [Link]

-

PubChem. 2-Fluoro-3-nitrophenol. National Center for Biotechnology Information. [Link]

- Google Patents. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene.

-

ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. [Link]

-

Chemical Society Reviews. Late-stage difluoromethylation: concepts, developments and perspective. [Link]

-

ResearchGate. Photoinduced difluoromethylation of phenols and thiophenols. [Link]

-

PubChem. 2-Chloro-1-fluoro-3-nitrobenzene. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. [Link]

-

Nature. Direct formylation of phenols using difluorocarbene as a safe CO surrogate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers. [Link]

-

MDPI. Secondary Organic Aerosol Formation from Nitrophenols Photolysis under Atmospheric Conditions. [Link]

-

PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]

-

GOV.UK. Nitrobenzene: toxicological overview. [Link]

-

PubMed. Synthesis of Gem-Difluoromethylene Organometallics via Difluorocarbene Insertion and Cycloaddition Reactions. [Link]

-

UCI Aerosol Photochemistry Group. Atmospheres. [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure? [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

Royal Society of Chemistry. Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights. [Link]

-

Semantic Scholar. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to. [Link]

-

Fiveable. Spectroscopy of Ethers. [Link]

- Google Patents. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.

-

ResearchGate. The F‐Difluoromethyl Group: Challenges, Impact and Outlook. [Link]

-

Agency for Toxic Substances and Disease Registry. Public Health Statement: Nitrobenzene. [Link]

-

LinkedIn. Fluorine in drug discovery: Role, design and case studies. [Link]

-

University of Ottawa. Ultrafast Dynamics of o-Nitrophenol: An Experimental and Theoretical Study. [Link]

-

Carl ROTH. Safety Data Sheet: Nitrobenzene. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. orgsyn.org [orgsyn.org]

- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. 2-Fluoro-3-nitrophenol | C6H4FNO3 | CID 23340673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 179816-26-3 2-氟-3-硝基苯酚 Phenol, 2-fluoro-3-nitro- - CAS数据库 [cheman.chemnet.com]

- 9. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fiveable.me [fiveable.me]

- 12. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nj.gov [nj.gov]

- 15. gov.uk [gov.uk]

- 16. carlroth.com [carlroth.com]

- 17. 2-Fluoro-1-methyl-3-nitrobenzene | C7H6FNO2 | CID 13470957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 2-Fluoro-3-nitrobenzotrifluoride | 61324-97-8 [sigmaaldrich.com]

An In-depth Technical Guide to the Safe Handling and Properties of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is currently available for 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene. The following information has been compiled and extrapolated from data on structurally analogous compounds. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals.

Section 1: Chemical Identity and Physical Properties

Table 1: Physicochemical Data of Structurally Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

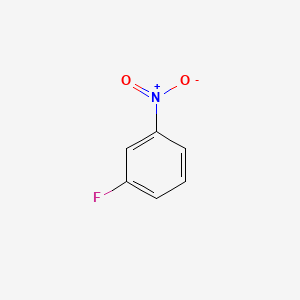

| 1-(Difluoromethoxy)-3-nitrobenzene | 22236-07-3 | C7H5F2NO3 | 189.12 | |

| 1,3-Difluoro-2-nitrobenzene | 19064-24-5 | C6H3F2NO2 | 159.09 | |

| 1-(Difluoromethyl)-2-fluoro-3-nitrobenzene | 1214383-50-2 | C7H4F3NO2 | 191.11 | |

| 1-(Difluoromethoxy)-2,3-difluoro-4-nitrobenzene | 1807175-82-1 | C7H3F4NO3 | 225.10 |

Section 2: Hazard Identification and GHS Classification (Inferred)

Based on the hazard profiles of analogous compounds, 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene is anticipated to be classified as follows:

-

Acute Toxicity, Oral (Category 4)

-

Acute Toxicity, Dermal (Category 4)

-

Skin Corrosion/Irritation (Category 2)

-

Serious Eye Damage/Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

GHS Pictograms (Anticipated):

Signal Word: Warning

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements (Anticipated):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

Section 3: Toxicological Profile and Health Effects

The primary toxicological concern with nitroaromatic compounds is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[2] Symptoms of methemoglobinemia can include cyanosis (bluish discoloration of the skin), headache, dizziness, fatigue, and in severe cases, respiratory distress and cardiac arrhythmias.[2]

The presence of fluorine atoms and a difluoromethoxy group can influence the metabolic pathways and potential toxicity of the molecule. Fluorinated compounds can sometimes be metabolized to toxic byproducts. Therefore, it is crucial to prevent exposure through all routes: inhalation, ingestion, and dermal contact.

Section 4: Reactivity and Stability

Chemical Stability: Expected to be stable under normal laboratory storage conditions. Avoid exposure to strong bases, strong oxidizing agents, and excessive heat.

Reactivity: The nitro group and fluorine atom activate the benzene ring towards nucleophilic aromatic substitution. Research on the related compound, 1-(difluoromethoxy)-3-fluoro-2-nitrobenzene, indicates that the fluorine atom is more susceptible to nucleophilic attack than the difluoromethoxy group. This reactivity profile is critical for researchers planning synthetic transformations with this molecule.

Section 5: Experimental Protocols for Safe Handling

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

Caption: Personal Protective Equipment (PPE) workflow for handling 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene.

Engineering Controls

All manipulations of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene should be performed within a certified chemical fume hood to minimize inhalation exposure. The fume hood should have a face velocity of at least 100 feet per minute.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Caption: Step-by-step spill response protocol.

Step-by-Step Spill Cleanup:

-

Evacuate and Alert: Immediately evacuate the affected area and inform nearby personnel and your supervisor.

-

Don PPE: Before re-entering the area, don the appropriate PPE, including a respirator with an organic vapor cartridge, chemical-resistant gloves (double-gloved), a lab coat, and splash goggles.

-

Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the liquid.

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.

-

Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all decontamination materials for proper disposal.

-

Waste Disposal: Dispose of the sealed waste container and any contaminated PPE according to your institution's hazardous waste disposal procedures.

Section 6: First Aid Measures

In Case of Inhalation:

-

Move the individual to fresh air immediately.

-

If breathing is difficult, administer oxygen.

-

If breathing has stopped, begin artificial respiration.

-

Seek immediate medical attention.

In Case of Skin Contact:

-

Immediately flush the skin with copious amounts of water for at least 15 minutes.

-

Remove contaminated clothing and shoes.

-

Wash the affected area with soap and water.

-

Seek medical attention if irritation persists.

In Case of Eye Contact:

-

Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Remove contact lenses if present and easy to do.

-

Seek immediate medical attention.

In Case of Ingestion:

-

Do NOT induce vomiting.

-

If the person is conscious, rinse their mouth with water.

-

Never give anything by mouth to an unconscious person.

-

Seek immediate medical attention.

Section 7: Storage and Disposal

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

Disposal: Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Do not allow it to enter the sewer system or waterways.

References

-

GOV.UK. Nitrobenzene: toxicological overview. [Link]

Sources

An In-depth Technical Guide to the Electron-Withdrawing Effects of the Nitro Group in Fluorinated Benzenes

This guide provides a comprehensive analysis of the potent electron-withdrawing effects exerted by the nitro group, particularly within the context of fluorinated benzene rings. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the fundamental principles governing these electronic interactions, outlines robust experimental methodologies for their characterization, and explores their implications in the design of novel chemical entities.

Foundational Principles: The Interplay of Inductive and Resonance Effects

The chemical reactivity and properties of substituted benzene rings are profoundly influenced by the electronic nature of their substituents. Electron-withdrawing groups (EWGs) decrease the electron density of the aromatic ring, rendering it less nucleophilic and thus less reactive towards electrophilic aromatic substitution.[1] The nitro group (-NO₂) stands out as one of the most powerful EWGs due to a combination of two key electronic phenomena: the inductive effect (-I) and the resonance effect (-M or -R).[1]

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group leads to the withdrawal of electron density from the benzene ring through the sigma (σ) bond framework.[1][2] This effect diminishes with distance from the substituent.

-

Resonance Effect (-M): The nitro group can delocalize the π-electrons of the benzene ring onto itself, further depleting the ring's electron density.[1] This delocalization is most pronounced at the ortho and para positions, leading to a significant buildup of partial positive charge at these sites.[3] Consequently, electrophilic attack is directed towards the meta position, which is comparatively less deactivated.[3][4]

Fluorine, the most electronegative element, also exerts a strong inductive electron-withdrawing effect (-I).[5] However, it possesses lone pairs of electrons that can be donated to the aromatic π-system, resulting in a resonance-donating effect (+M).[5] In the case of fluorine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the benzene ring towards electrophilic substitution.[5] Despite this deactivation, the resonance donation directs incoming electrophiles to the ortho and para positions.[6]

When both a nitro group and one or more fluorine atoms are present on a benzene ring, their combined electron-withdrawing effects create a highly electron-deficient aromatic system. This synergy significantly impacts the molecule's reactivity, acidity/basicity, and potential for nucleophilic aromatic substitution.

Caption: Dominant electronic effects of nitro and fluoro substituents on a benzene ring.

Quantifying Substituent Effects: The Hammett Equation

The electronic influence of substituents can be quantitatively assessed using the Hammett equation, which relates reaction rates and equilibrium constants of substituted aromatic compounds to a set of substituent-specific parameters (σ) and a reaction-specific parameter (ρ).

log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

-

K or k is the equilibrium or rate constant for the substituted reactant.

-

K₀ or k₀ is the constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

Electron-withdrawing groups have positive σ values, with stronger EWGs possessing larger values.[7] The nitro group has one of the highest positive σ values, indicating its potent electron-withdrawing capacity.

| Substituent | σ_meta | σ_para |

| -NO₂ | +0.710 | +0.778 |

| -F | +0.337 | +0.062 |

| -CN | +0.56 | +0.66 |

| -CF₃ | +0.43 | +0.54 |

| -H | 0.000 | 0.000 |

| Data sourced from Wikipedia's compilation of Hammett constants.[8] |

The significantly larger σ_para value for the nitro group compared to its σ_meta value highlights the substantial contribution of the resonance effect at the para position.[8] For fluorine, the σ_para value is smaller than σ_meta, a consequence of its resonance-donating effect partially offsetting the inductive withdrawal at the para position.[8] The additive nature of these effects means that in fluorinated nitrobenzenes, the overall electron deficiency of the ring is substantially increased.[9]

Experimental Characterization of Electron-Withdrawing Effects

Several experimental techniques can be employed to probe and quantify the electronic consequences of nitro and fluoro substitution on a benzene ring.

pKa Determination of Substituted Phenols or Benzoic Acids

A classic and reliable method to measure the electronic impact of substituents is to determine the acid dissociation constant (pKa) of a series of substituted phenols or benzoic acids. Electron-withdrawing groups stabilize the conjugate base (phenoxide or benzoate) through delocalization of the negative charge, resulting in a stronger acid and a lower pKa value.[10]

Experimental Protocol: Spectrophotometric pKa Determination

This protocol is a self-validating system as the consistency of the isosbestic points confirms the existence of a single equilibrium between the acidic and basic forms of the analyte.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte (e.g., from pH 2 to 12).

-

Preparation of Analyte Stock Solution: Prepare a concentrated stock solution of the fluorinated nitrophenol (or benzoic acid) in a suitable solvent (e.g., DMSO or ethanol).

-

Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the analyte stock solution to a fixed volume of the buffer. The final concentration of the organic solvent should be kept low and constant across all samples.

-

UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum of each sample over a relevant wavelength range.

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance for the acidic (HA) and basic (A⁻) forms of the analyte.

-

Plot absorbance at a chosen wavelength versus pH. The resulting sigmoidal curve will have an inflection point at the pKa.

-

Alternatively, for each pH, calculate the ratio of the concentrations of the basic and acidic forms using the equation: [A⁻]/[HA] = (A - A_HA) / (A_A - A) where A is the absorbance at a given pH, and A_HA and A_A⁻ are the absorbances of the pure acidic and basic forms, respectively.

-

The pKa can then be determined from the Henderson-Hasselbalch equation: pKa = pH - log([A⁻]/[HA]) .

-

-

Validation: The presence of sharp isosbestic points in the overlay of the UV-Vis spectra at different pH values provides strong evidence that only two species (the acidic and basic forms) are in equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of nuclei within a molecule.

-

¹H NMR: The chemical shifts of the aromatic protons are sensitive to the electron density of the ring. In fluorinated nitrobenzenes, the strong electron withdrawal deshields the ring protons, causing their signals to appear at a higher chemical shift (downfield) compared to benzene.[4]

-

¹³C NMR: Similarly, the carbon atoms of the aromatic ring will be deshielded. The carbon atom directly attached to the nitro group (ipso-carbon) typically shows a significant downfield shift.[4]

-

¹⁹F NMR: This technique is particularly valuable for fluorinated compounds. The ¹⁹F chemical shift is highly sensitive to the electronic environment.[11] In fluorinated nitrobenzenes, the electron-withdrawing nitro group will influence the ¹⁹F chemical shift, providing a direct probe of the electronic interplay between the substituents.[12] Quantitative ¹⁹F NMR can also be a rapid and accurate method for purity determination of these compounds.[13][14]

Caption: A generalized workflow for the NMR analysis of fluorinated nitrobenzenes.

Implications in Drug Discovery and Medicinal Chemistry

The introduction of nitro and fluoro groups into aromatic scaffolds is a common strategy in drug design.[15][16] Fluorinated nitrobenzenes serve as versatile intermediates in the synthesis of a wide range of pharmaceuticals.[17][18]

-

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of these substituents can significantly alter a molecule's pKa, lipophilicity, and metabolic stability.[16][18] For instance, strategic fluorination can block sites of metabolic oxidation, thereby improving a drug's pharmacokinetic profile.[16]

-

Enhancing Binding Affinity: The electronic modulation of an aromatic ring can influence its ability to participate in crucial intermolecular interactions with biological targets, such as π-π stacking or halogen bonding.[19]

-

Reactivity Tuning: The electron-deficient nature of the fluorinated nitrobenzene ring makes it susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is exploited in synthetic chemistry to introduce a variety of functional groups, enabling the construction of complex molecular architectures.[18]

Conclusion

The combination of a nitro group and fluorine atoms on a benzene ring results in a powerful and synergistic electron-withdrawing effect. This effect is a consequence of the interplay between strong inductive and resonance effects from the nitro group and the potent inductive effect of fluorine. Understanding and quantifying these electronic perturbations, through methodologies such as Hammett analysis, pKa determination, and multinuclear NMR spectroscopy, is crucial for predicting chemical reactivity and designing molecules with tailored properties. For researchers in drug discovery and development, the ability to harness these effects provides a valuable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.

References

- Preparation of fluoronitrobenzene. (n.d.). Google Patents.

- Electrophilic Aromatic Substitution AR5. Directing Effects. (n.d.). St. Benedict & St. John's.

- Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

Szatyłowicz, H., et al. (2015). Theoretical study of electron-attracting ability of the nitro group: classical and reverse substituent effects. Structural Chemistry, 26, 905–913. Retrieved January 24, 2026, from [Link]

- Why does presence of nitro group make the benzene ring less reactive in c.. (n.d.). Filo.

-

An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. (2018). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. Retrieved January 24, 2026, from [Link]

-

Inductive and Resonance (Mesomeric) Effects. (n.d.). Chemistry Steps. Retrieved January 24, 2026, from [Link]

-

(PDF) Impact of fluorine substitution on benzene ring in two fluorinated liquid crystal compounds: a comprehensive analysis using TG-DTA, FT-IR, UV, and PED techniques. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). Analytical Methods (RSC Publishing). Retrieved January 24, 2026, from [Link]

-

Elucidating the Effects of Fluoro and Nitro Substituents on Halogen Bond Driven Assemblies of Pyridyl-Capped Π. (n.d.). Scholars' Mine. Retrieved January 24, 2026, from [Link]

-

Hammett equation. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

-

8.11: Multiple Substituents- Directing Effects. (2021). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

-

Hammett substituent constants. (n.d.). Stenutz. Retrieved January 24, 2026, from [Link]

-

(PDF) Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

(PDF) Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Theoretical study of the electronic properties of fluorographene. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Though the nitro group is electron-withdrawing by resonance, when... (n.d.). Study Prep in Pearson+. Retrieved January 24, 2026, from [Link]

-

3.4: Substituent Effects in the Reactivity of Aromatic Rings. (2023). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Fluorination methods in drug discovery. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 24, 2026, from [Link]

-

Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (n.d.). ACS Omega. Retrieved January 24, 2026, from [Link]

-

A survey of Hammett substituent constants and resonance and field parameters. (n.d.). Chemical Reviews. Retrieved January 24, 2026, from [Link]

-

Electrophilic aromatic directing groups. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

-

pKa Determination in non-Aqueous Solvents. (2021). The University of Liverpool Repository. Retrieved January 24, 2026, from [Link]

-

Fluorine NMR. (n.d.). Retrieved January 24, 2026, from [Link]

-

ALPHA-FLUORINATION OF NITROBENZENES AND NITROPYRIDINES VIA VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. (n.d.). Research Explorer - The University of Manchester. Retrieved January 24, 2026, from [Link]

-

Why does Nitrobenzene lower the reactivity of Benzene ring? (2017). Quora. Retrieved January 24, 2026, from [Link]

-

16.5: An Explanation of Substituent Effects. (2023). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

-

F -19 NMR Spectroscopy. (2022). YouTube. Retrieved January 24, 2026, from [Link]

-

8.15: The Effect of Substituents on pKa. (2020). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

-

(PDF) Structures of some fluorinated benzenes determined by ab initio computation. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

THE USE OF HAMMETT CONSTANTS TO UNDERSTAND THE NON-COVALENT BINDING OF AROMATICS. (n.d.). CORE. Retrieved January 24, 2026, from [Link]

-

Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? (n.d.). Retrieved January 24, 2026, from [Link]

- Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride. (n.d.). Google Patents.

-

In electrophilic aromatic substitution reaction, the nitro group is meta directing because it. (n.d.). Vedantu. Retrieved January 24, 2026, from [Link]

-

Unit 4: Free Energy Relationships. (n.d.). Retrieved January 24, 2026, from [Link]

-

(PDF) Substituent effects on the electronic structure and pKa of benzoic acid. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017). ACG Publications. Retrieved January 24, 2026, from [Link]

-

Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

16.4 Substituent Effects in Electrophilic Substitutions. (2023). Organic Chemistry | OpenStax. Retrieved January 24, 2026, from [Link]

-

Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

-

(PDF) Indonesian Journal of Chemical Research. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

Sources

- 1. why does presence of nitro group make the benzene ring less reactive in c.. [askfilo.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. biophysics.org [biophysics.org]

- 12. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. acgpubs.org [acgpubs.org]

- 15. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]

- 18. nbinno.com [nbinno.com]

- 19. scholarsmine.mst.edu [scholarsmine.mst.edu]

A Technical Guide to 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene: Synthesis, Properties, and Sourcing for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Building Blocks in Medicinal Chemistry

The introduction of fluorine-containing functional groups is a cornerstone of modern drug design. The unique physicochemical properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of a drug candidate. Among the array of fluorinated moieties, the difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable substituent. It acts as a lipophilic hydrogen bond donor and can serve as a bioisostere for other functional groups, enhancing a molecule's pharmacokinetic profile.

This technical guide focuses on 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene, a specialized aromatic building block with significant potential in the synthesis of novel therapeutics. The strategic placement of the difluoromethoxy, fluoro, and nitro groups on the benzene ring provides a versatile platform for a variety of chemical transformations, making it a highly valuable intermediate for accessing complex molecular architectures. While direct commercial suppliers for this specific isomer are not readily found, this guide provides essential information on its synthesis, predicted properties, and sourcing of key precursors, empowering researchers to incorporate this promising building block into their discovery programs.

Commercial Availability: Sourcing Precursors and Analogs

Direct, off-the-shelf commercial suppliers for 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene are limited, suggesting its status as a specialized or custom-synthesized reagent. However, a number of closely related isomers and key precursors are readily available from various chemical suppliers. Researchers are encouraged to inquire with these vendors about custom synthesis possibilities for the target compound.

Table 1: Commercial Suppliers of Key Precursors and Related Compounds

| Compound Name | CAS Number | Representative Suppliers | Notes |

| 1-(Difluoromethoxy)-3-nitrobenzene | 22236-07-3 | ChemScene, BLD Pharm, Thermo Scientific Chemicals | A key structural isomer, useful for comparative studies.[1][2] |

| 1-(Difluoromethyl)-2-fluoro-3-nitrobenzene | 1214383-50-2 | BLDpharm | An analogous compound with a difluoromethyl group instead of difluoromethoxy.[3] |

| 1,3-Difluoro-2-nitrobenzene | 19064-24-5 | PubChem lists various suppliers | A potential precursor for synthesis.[4] |

| 1-Fluoro-3-nitrobenzene | 402-67-5 | Sigma-Aldrich | A common building block in medicinal chemistry.[5] |

| 2-Fluoro-3-nitrophenol | Not readily available | Custom synthesis likely required | The most direct precursor for the synthesis of the target compound. |

Synthesis of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene: A Proposed Pathway

The synthesis of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene can be logically approached through the difluoromethoxylation of a suitable phenol precursor. The most direct starting material would be 2-fluoro-3-nitrophenol. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide, generated in situ, attacks a difluorocarbene source.

A plausible and efficient method for this transformation is the water-phase synthesis, which offers environmental and practical advantages over traditional organic solvent-based methods by simplifying product isolation and reducing solvent waste.[6][7]

Caption: Proposed synthesis of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene from 2-fluoro-3-nitrophenol.

Materials:

-

2-Fluoro-3-nitrophenol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Chlorodifluoromethane (CHClF₂)

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Deionized water

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Reaction vessel equipped with a stirrer, condenser, gas inlet, and temperature control

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge the reaction vessel with 2-fluoro-3-nitrophenol, a molar excess of the base (e.g., 1.5-2.0 equivalents), a catalytic amount of the phase-transfer catalyst (e.g., 5-10 mol%), and deionized water.

-

Reaction Conditions: Heat the mixture to a temperature between 40°C and 100°C with vigorous stirring.

-

Addition of Difluorocarbene Precursor: Bubble chlorodifluoromethane gas into the reaction mixture through the gas inlet. The rate of addition should be controlled to maintain the desired reaction temperature.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Extract the product with an organic solvent such as dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel to yield the desired 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene.

Causality and Self-Validation: The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous phenoxide and the gaseous chlorodifluoromethane. The progress of the reaction should be carefully monitored to avoid side reactions and ensure complete conversion of the starting material. The final product should be characterized by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.

Physicochemical and Spectroscopic Properties (Predicted)

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale/Comparison Compound |

| Molecular Formula | C₇H₄F₃NO₃ | - |

| Molecular Weight | 227.11 g/mol | - |

| Appearance | Pale yellow liquid or low-melting solid | Based on isomers like 1-(difluoromethoxy)-3-nitrobenzene.[1] |

| Boiling Point | > 200°C | Higher than 1-fluoro-3-nitrobenzene (205°C) due to the difluoromethoxy group.[5] |

| Density | ~1.4 - 1.5 g/mL | Similar to other fluorinated nitrobenzenes. |

| Solubility | Insoluble in water; soluble in common organic solvents | Typical for aromatic compounds of this nature. |

Spectroscopic Data (Anticipated):

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet for the -OCHF₂ proton with a coupling constant of approximately 70-75 Hz. The aromatic protons will appear as multiplets, with their chemical shifts and coupling constants influenced by the three substituents.

-

¹⁹F NMR: The fluorine NMR spectrum will be crucial for characterization, showing signals for both the -OCHF₂ and the aromatic fluorine, with expected couplings to each other and to adjacent protons.

-

¹³C NMR: The carbon NMR will show distinct signals for each of the seven carbon atoms, with the carbon of the -OCHF₂ group appearing as a triplet due to coupling with the two fluorine atoms.

Applications in Drug Discovery and Development

The unique substitution pattern of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene makes it a highly attractive building block for medicinal chemists. The nitro group can be readily reduced to an amine, which serves as a versatile handle for a wide range of synthetic transformations, including amide bond formation, sulfonylation, and participation in cross-coupling reactions.[8] This aniline derivative is a key intermediate for the synthesis of a variety of heterocyclic scaffolds that are prevalent in drug molecules.

The presence of both a fluoro and a difluoromethoxy group is expected to confer desirable pharmacokinetic properties to the final drug candidates.[9][10] These include:

-

Metabolic Stability: The strong C-F bonds can block sites of metabolism, increasing the half-life of the drug.

-

Lipophilicity: The fluorinated groups can enhance membrane permeability and oral bioavailability.

-

Binding Affinity: The unique electronic properties of fluorine can lead to stronger interactions with target proteins.

This building block is particularly well-suited for the synthesis of kinase inhibitors, where substituted anilines are often key structural motifs for binding to the hinge region of the kinase domain.[11]

Caption: Synthetic utility and potential applications in drug discovery.

Safety Information

As with all nitroaromatic compounds, 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene should be handled with care in a well-ventilated chemical fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Based on data for similar compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[1][3] A comprehensive review of the Safety Data Sheet (SDS) for closely related compounds is strongly recommended before handling.

Conclusion

References

-

PubChem. 1,3-Difluoro-2-nitrobenzene. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of Nitrobenzene Derivatives in Modern Organic Chemistry. [Link]

- Google Patents. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.

-

Parihar, J. A., et al. Significance of Fluorine in Medicinal Chemistry: A Review. [Link]

- Google Patents. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.

-

Perrone, S., et al. Current and emerging applications of fluorine in medicinal chemistry. Future Medicinal Chemistry, 2017. [Link]

-

Journal of the National Academy of Sciences of Belarus, Chemical Series. A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. [Link]

-

ResearchGate. 1H NMR spectra of deuterofluorobenzenes (500 MHz, CD3CN) formed in.... [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1-Difluoromethoxy-3-nitrobenzene, 98%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 1214383-50-2|1-(Difluoromethyl)-2-fluoro-3-nitrobenzene|BLD Pharm [bldpharm.com]

- 4. 1,3-Difluoro-2-nitrobenzene | C6H3F2NO2 | CID 87922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-フルオロ-3-ニトロベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 7. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. ajrconline.org [ajrconline.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2-fluoro-3-nitro-1-(difluoromethoxy)benzene: A Novel Building Block for Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the synthesis, potential applications, and key characteristics of the novel fluorinated aromatic compound, 2-fluoro-3-nitro-1-(difluoromethoxy)benzene. As a Senior Application Scientist, this document is structured to provide not just data, but actionable insights grounded in established chemical principles.

Executive Summary: A Molecule of High Potential

Physicochemical Properties and Structural Analysis

While specific experimental data for 2-fluoro-3-nitro-1-(difluoromethoxy)benzene is not available in the public domain, we can infer its properties from closely related analogs. The presence of the difluoromethoxy group is particularly noteworthy, as it serves as a lipophilic hydrogen bond donor, a feature that can significantly influence drug-receptor interactions.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₄F₃NO₃ | Based on chemical structure |

| Molecular Weight | 207.11 g/mol | Calculated from atomic weights |

| Physical State | Likely a liquid or low-melting solid | Similar to other substituted nitrobenzenes[1][2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether, dichloromethane) | Inferred from analogs like 2-Bromo-1-fluoro-3-nitrobenzene[2] |

| Lipophilicity (logP) | Moderately high | The difluoromethoxy group increases lipophilicity |

Proposed Synthetic Pathway

The synthesis of 2-fluoro-3-nitro-1-(difluoromethoxy)benzene can be approached through a multi-step process starting from commercially available precursors. The following proposed pathway is based on established synthetic methodologies for related fluorinated and nitrated aromatic compounds.

A plausible synthetic route could involve the nitration of a suitable fluorinated precursor followed by the introduction of the difluoromethoxy group. A key challenge in the synthesis is controlling the regioselectivity of the nitration and fluorination steps to obtain the desired 2,3-substitution pattern.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 2-fluoro-3-nitro-1-(difluoromethoxy)benzene.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 1-(Difluoromethoxy)-2-fluorobenzene

-

To a solution of 2-fluorophenol in a suitable polar aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate).

-

Introduce chlorodifluoromethane gas into the reaction mixture under controlled temperature and pressure.

-

The reaction is typically carried out at elevated temperatures (e.g., 80-100 °C) for several hours.

-

Upon completion, the reaction mixture is cooled, quenched with water, and extracted with an organic solvent.

-

The organic layer is dried and concentrated, and the crude product is purified by distillation or chromatography.

Step 2: Nitration of 1-(Difluoromethoxy)-2-fluorobenzene

-

Cool a mixture of concentrated nitric acid and sulfuric acid to 0-5 °C.

-

Slowly add 1-(difluoromethoxy)-2-fluorobenzene to the cooled nitrating mixture with vigorous stirring.

-

Maintain the reaction temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature until the starting material is consumed (monitored by TLC or GC).

-

Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, then dry and concentrate to yield the crude product.

-

Purify the crude product by column chromatography to isolate 2-fluoro-3-nitro-1-(difluoromethoxy)benzene.

Applications in Drug Discovery and Medicinal Chemistry

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance their pharmacological properties.[3][4][5] The title compound, with its unique combination of functional groups, offers several advantages for drug design:

-

Metabolic Stability: The fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[6]

-

Enhanced Potency: The difluoromethoxy group can improve binding affinity to target proteins through favorable electrostatic interactions.

-

Improved Bioavailability: The lipophilic nature of the difluoromethoxy group can enhance membrane permeability and absorption.[6]

-

Chemical Handle for Derivatization: The nitro group can be readily reduced to an amine, which can then be further functionalized to create a library of analogs for structure-activity relationship (SAR) studies.

This compound is a promising starting material for the synthesis of novel therapeutics in areas such as oncology, infectious diseases, and central nervous system disorders.

Safety and Handling

As with any nitroaromatic compound, 2-fluoro-3-nitro-1-(difluoromethoxy)benzene should be handled with care. While a specific safety data sheet is not available, the following precautions, based on similar compounds, are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][8]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[7][8] Avoid inhalation of vapors and contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from heat and ignition sources.[7][8]

-

Toxicity: Nitroaromatic compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[9][10]

Availability and Pricing of Structurally Similar Compounds

While 2-fluoro-3-nitro-1-(difluoromethoxy)benzene is not commercially available, several structurally related compounds can be sourced from various chemical suppliers. These can serve as starting materials for custom synthesis or as benchmark compounds for research.

| Compound | Supplier Example(s) | Typical Pricing (for small research quantities) |

| 2-Fluoro-1-methyl-3-nitrobenzene | Sigma-Aldrich | $114.68 for 5g |

| 2-Fluoro-1-methoxy-3-nitrobenzene | MySkinRecipes | ฿11,070.00 for 100mg[6] |

| 1-Chloro-2-fluoro-3-nitrobenzene | Thermo Scientific Chemicals | $61.65 for 25g[11] |

| 1-Fluoro-3-nitrobenzene | Sigma-Aldrich | $45.00 for 10g |

Note: Prices are subject to change and may vary between suppliers.

Conclusion

2-fluoro-3-nitro-1-(difluoromethoxy)benzene represents a novel and valuable building block for the synthesis of advanced materials and pharmaceuticals. While its direct synthesis and applications are yet to be extensively explored, the foundational principles of organic chemistry and the known benefits of fluorine in drug design strongly suggest its potential. This guide provides a solid starting point for researchers interested in exploring the chemistry and applications of this promising molecule.